

Phloxine B (CAS No. 18472-87-2): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Phloxin*

Cat. No.: *B1197581*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloxine B, identified by CAS number 18472-87-2, is a xanthene dye with a broad spectrum of applications in scientific research and diagnostics. This technical guide provides an in-depth overview of its chemical and physical properties, safety and toxicological data, and detailed experimental protocols for its principal applications. These include its use as a biological stain in histology, a viability dye for yeast and other microorganisms, an alternative to the traditional Gram stain for bacterial differentiation, and as a photosensitizer in antimicrobial studies. The underlying mechanisms of action, particularly its light-dependent generation of reactive oxygen species, are also elucidated. This document aims to serve as a comprehensive resource for professionals in research, and drug development, facilitating the effective and safe utilization of **Phloxine B**.

Chemical and Physical Properties

Phloxine B, also known as Acid Red 92, is the disodium salt of 2',4',5',7'-tetrabromo-4,5,6,7-tetrachlorofluorescein.^{[1][2]} Its vibrant red color and water solubility make it a versatile dye for various applications.^[3]

Table 1: Chemical Identifiers and Nomenclature for **Phloxine B**

Identifier	Value
CAS Number	18472-87-2 [1]
Synonyms	Acid Red 92, Cyanosine, D&C Red No. 28, Eosin 10B [1]
IUPAC Name	disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthan-9-yl)benzoate
Molecular Formula	C ₂₀ H ₂ Br ₄ Cl ₄ Na ₂ O ₅ [1]
Molecular Weight	829.63 g/mol [1]

Table 2: Physical and Spectral Properties of **Phloxine B**

Property	Value
Appearance	Red to brown powder [3]
Solubility	Water: Soluble [3] , Ethanol: 10% [4]
Absorption Maximum (λ _{max})	~540 nm [5]
Emission Maximum (λ _{max})	~564 nm [5]

Safety and Toxicological Data

While generally considered safe for laboratory use with standard precautions, **Phloxine B** may cause eye, skin, and respiratory tract irritation.[\[6\]](#) Ingestion may be harmful.[\[6\]](#)

Table 3: Toxicological Data for **Phloxine B**

Test	Species	Route	Value
LD ₅₀	Mouse	Oral	310 mg/kg [6]
LD ₅₀	Rat	Oral	8400 mg/kg [6]

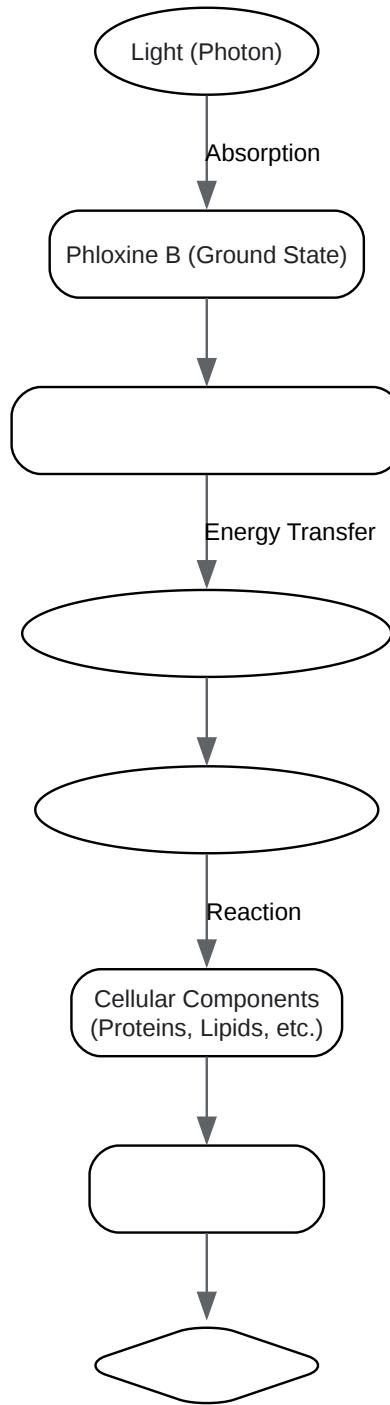
Handling and Storage:

- Handling: Use with adequate ventilation and minimize dust generation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[6]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]
- Personal Protective Equipment (PPE): Wear protective eyeglasses, gloves, and appropriate respiratory protection.[7]

Mechanism of Action: Photosensitization

A key feature of **Phloxine B** is its activity as a photosensitizer. When exposed to light, it undergoes a series of photochemical reactions that result in the generation of reactive oxygen species (ROS), primarily singlet oxygen and free radicals.[5] This process is initiated by the absorption of light, which excites the **Phloxine B** molecule to a triplet state. This excited state can then transfer its energy to molecular oxygen, converting it into the highly reactive singlet oxygen. These ROS can cause significant oxidative damage to cellular components such as proteins, lipids, and nucleic acids, leading to cell death.[5] This mechanism is the basis for its antimicrobial and pesticidal properties.[5][8]

Mechanism of Phloxine B Photosensitization

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Caption: Photosensitization mechanism of **Phloxine B**.

Experimental Protocols

Hematoxylin-Phloxine-Saffron (HPS) Staining

HPS staining is a common histological technique that provides a clear differentiation of cellular components.^[9] It serves as an alternative to the more common H&E stain, with the advantage of staining collagen yellow, which can be useful in certain diagnostic applications.^[9]

Materials:

- Harris Hematoxylin solution
- **Phloxine B** solution (2% in distilled water)^[6]
- Saffron solution (prepared by dissolving saffron in absolute alcohol)^[6]
- Acid alcohol (1% HCl in 70% ethanol)
- Ammonia water
- Graded alcohols (e.g., 95%, 100%)
- Xylene
- Mounting medium

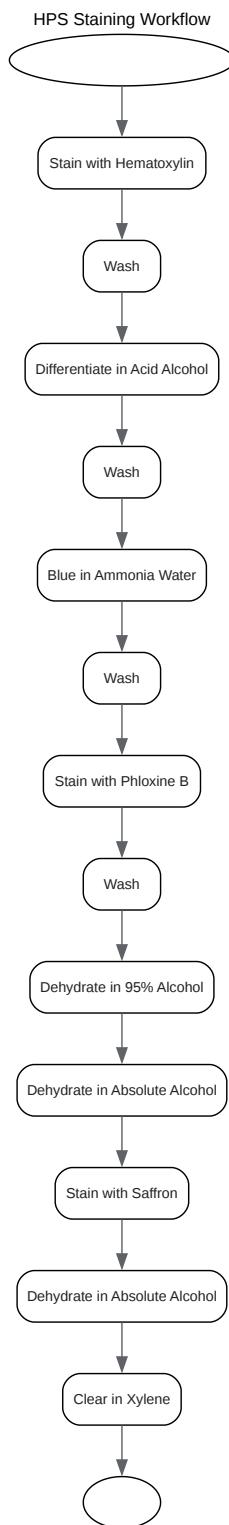
Protocol:

- Deparaffinize and rehydrate tissue sections to water.
- Stain in Harris Hematoxylin for 5 minutes.
- Wash in running tap water for 5 minutes.
- Differentiate in 1% acid alcohol.
- Wash in running tap water for 5 minutes.
- Blue in ammonia water.

- Wash in running tap water for 5 minutes.
- Stain in 2% **Phloxine B** solution for 5 minutes.[6]
- Wash in running tap water for 5 minutes.
- Differentiate in 95% alcohol.
- Dehydrate through absolute alcohol (4 changes).
- Stain in Saffron solution for 5-10 minutes.[6]
- Dehydrate through absolute alcohol (4 changes).
- Clear in xylene (4 changes).
- Mount with a suitable mounting medium.

Expected Results:

- Nuclei: Blue
- Cytoplasm, muscle: Shades of red/pink
- Collagen: Yellow



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Caption: Workflow for Hematoxylin-**Phloxine**-Saffron (HPS) staining.

Yeast Viability Staining

Phloxine B can be used as a vital stain to differentiate between live and dead yeast cells.^[5] The principle is based on the integrity of the cell membrane; live cells with intact membranes exclude the dye, while dead or membrane-compromised cells take it up and appear stained.^[5]

Materials:

- Yeast culture
- **Phloxine B** solution (e.g., 5 μ g/mL in appropriate buffer or growth medium)
- Microscope slides and coverslips
- Fluorescence microscope

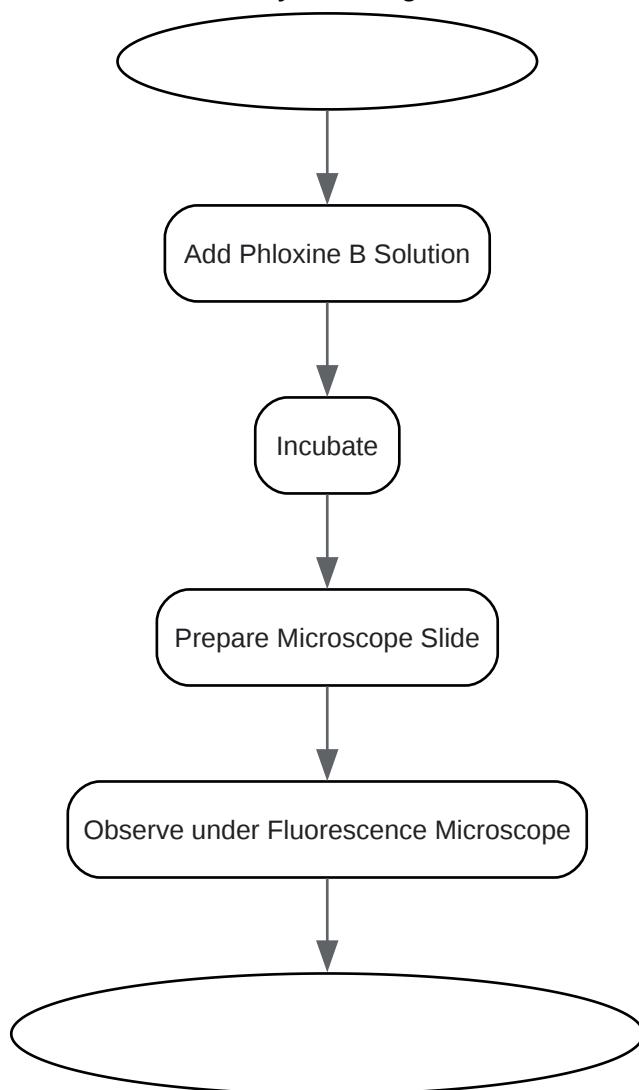
Protocol:

- Prepare a yeast cell suspension.
- Add **Phloxine B** solution to the cell suspension to a final concentration of approximately 5 μ g/mL.
- Incubate for a short period (e.g., 5-15 minutes) at room temperature, protected from light.
- Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.
- Observe the cells under a fluorescence microscope using appropriate filter sets (excitation \sim 540 nm, emission \sim 564 nm).

Expected Results:

- Live cells: Non-fluorescent (dye is excluded)
- Dead cells: Red fluorescence (dye is taken up)

Yeast Viability Staining Workflow

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Caption: Workflow for yeast viability staining with **Phloxine B**.

Alternative to Gram Staining

Phloxine B can be used as a rapid and simple alternative to the traditional Gram stain for differentiating between Gram-positive and Gram-negative bacteria.^[3] Gram-positive bacteria,

with their thick peptidoglycan layer, retain the **Phloxine B** stain, while Gram-negative bacteria, possessing an outer membrane, do not.[5][7]

Materials:

- Bacterial cultures
- **Phloxine B** solution (e.g., 100 µg/mL in phosphate buffer)[7]
- Phosphate buffer
- Microcentrifuge and tubes
- Microscope slides and coverslips
- Light microscope

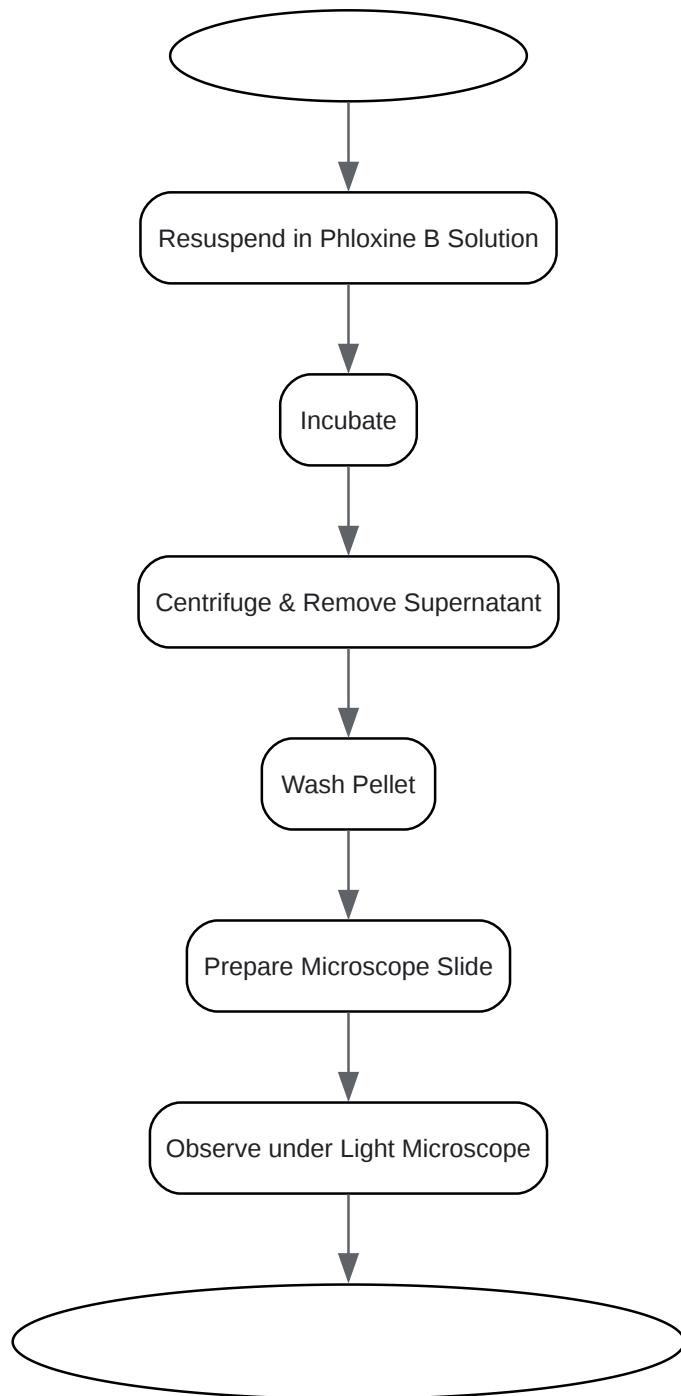
Protocol:

- Harvest bacterial cells by centrifugation to form a pellet.
- Resuspend the bacterial pellet in the **Phloxine B** solution.
- Incubate for approximately 1-2 minutes at room temperature.[3]
- Centrifuge the suspension to pellet the stained bacteria.
- Remove the supernatant containing unbound dye.
- Wash the pellet with phosphate buffer and resuspend.
- Place a drop of the bacterial suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

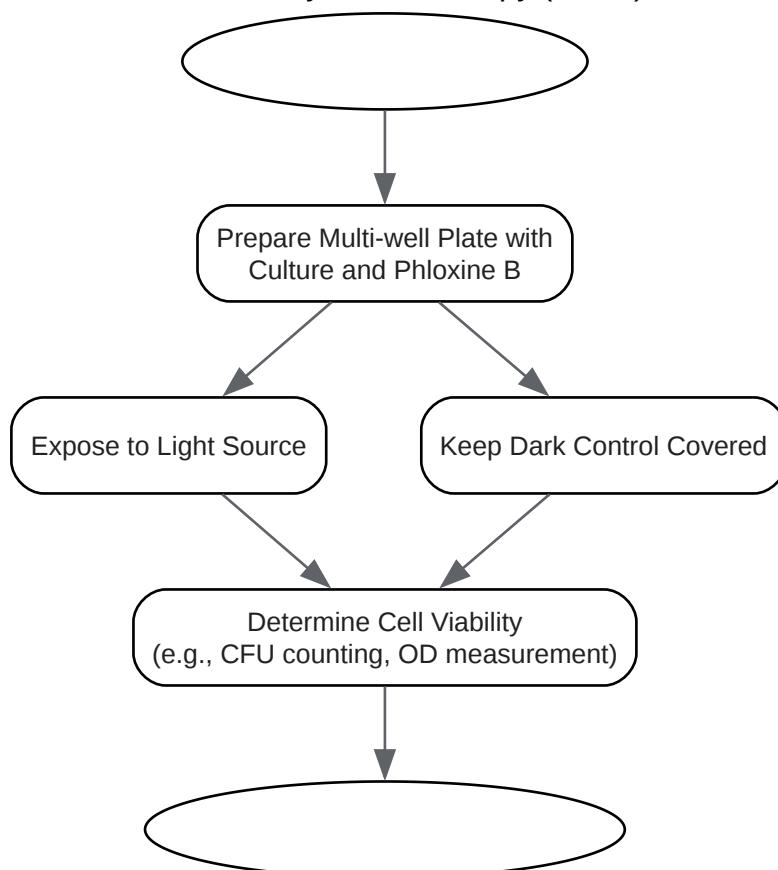
Expected Results:

- Gram-positive bacteria: Stained red
- Gram-negative bacteria: Colorless

Phloxine B Gram Stain Alternative Workflow



Antimicrobial Photodynamic Therapy (aPDT) Workflow

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